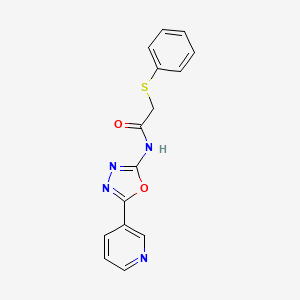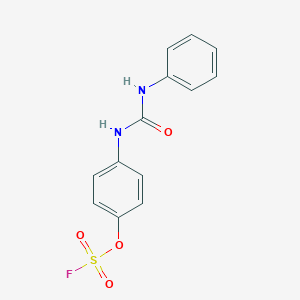
2-(苯硫基)-N-(5-(吡啶-3-基)-1,3,4-噁二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a phenylthio group, a pyridinyl group, and an oxadiazole ring
科学研究应用
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halide with a thiophenol in the presence of a base.
Acetamide Formation: The final step involves the acylation of the oxadiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.
Bases and Nucleophiles: Sodium hydride, potassium carbonate for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Reduced Heterocycles: From reduction of the oxadiazole ring.
Substituted Pyridines: From substitution reactions involving the pyridinyl group.
作用机制
The mechanism of action of 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its application:
Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Material Science: Its electronic properties can be exploited in the design of new materials for electronic devices.
相似化合物的比较
Similar Compounds
2-(Phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different position of the pyridinyl group.
2-(Phenylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide: Another isomer with the pyridinyl group in the 4-position.
Uniqueness
Structural Features: The specific arrangement of the phenylthio, pyridinyl, and oxadiazole groups in 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide provides unique chemical and biological properties not found in its isomers.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
2-phenylsulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(10-22-12-6-2-1-3-7-12)17-15-19-18-14(21-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLLONIQNGBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)
![N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2582754.png)
![4-(4-ethyl-5-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2582755.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2582760.png)
![5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2582763.png)
![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)


![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)
![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)
